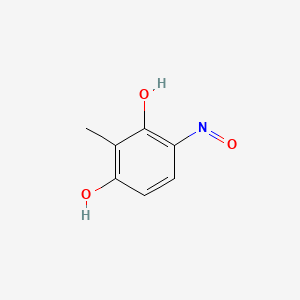
(2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid typically involves the reaction of 2-amino-5-bromopyridine with acrylic acid under specific conditions. The reaction proceeds through a series of steps, including bromination, amination, and coupling reactions. The reaction conditions often involve the use of catalysts and solvents to facilitate the process and achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial production methods may also include purification steps such as crystallization and chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and the pyridine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
Applications De Recherche Scientifique
(2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials[][3].
Mécanisme D'action
The mechanism of action of (2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play crucial roles in binding to target molecules, influencing their activity. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic acid: Similar structure with a methyl group substitution.
3-(6-Amino-4-pyridinyl)prop-2-enoic acid: Similar structure with a different substitution pattern on the pyridine ring.
Uniqueness
(2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both an amino group and a propenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
3-(6-aminopyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H8N2O2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H2,9,10)(H,11,12) |
Clé InChI |
RKTFOZFRTWRSLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C=CC(=O)O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,7-Dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8810617.png)






![2-Imidazo[1,2-a]pyrimidin-7-yl-propan-2-ol](/img/structure/B8810681.png)


![2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B8810707.png)
![1-hydroxy-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B8810712.png)


